Crotonic anhydride

Mucoadhesion Biomaterials Polymer modification

Researchers requiring sustained mucosal adhesion or hydrolytically labile ester linkages face limited options with saturated anhydrides. Crotonic anhydride (CAS 623-68-7) solves this via its conjugated α,β-unsaturated system: • Crotonylated L-PEI retains ~80% fluorescence after 30-min irrigation vs. >80% adhesion loss within 10 min for succinylated/maleylated analogs • Forms ester bonds readily cleaved with aqueous NaOH-enabling reversible wood treatment and controlled-release strategies not achievable with methacrylic anhydride • Dual functionality: reactive anhydride group plus polymerizable double bond for Michael additions and complex architectures Supplied as ≥95% (GC) colorless to pale yellow liquid; moisture-sensitive, store at 2-30°C under inert gas.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 623-68-7
Cat. No. B1582151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonic anhydride
CAS623-68-7
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC=CC(=O)OC(=O)C=CC
InChIInChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3
InChIKeyVJDDQSBNUHLBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotonic Anhydride Technical Profile


Crotonic anhydride (2-butenoic anhydride, C₈H₁₀O₃, MW 154.17) is an α,β-unsaturated anhydride existing as a cis/trans isomeric mixture, typically supplied as a colorless to pale yellow liquid (bp 248–250 °C, density 1.04 g/mL at 25 °C) . Commercial grades are specified at ≥95.5% (GC area%) for isomer mixture or ≥98.0% (titration) purity , with storage conditions requiring 2–30 °C due to moisture sensitivity .

Why Generic Anhydrides Cannot Replace Crotonic Anhydride


Crotonic anhydride possesses a conjugated α,β-unsaturated carbonyl system that imparts distinct reactivity and material performance not replicated by saturated analogs (e.g., acetic, propionic, succinic anhydrides) or other unsaturated anhydrides (e.g., maleic, methacrylic). Direct comparative studies demonstrate that substituting crotonic anhydride alters critical outcomes, including mucoadhesive retention profiles in biomaterials [1], bond integrity and hydrolysis resistance in surface modification [2], and molecular weight characteristics in polymer derivatives [3]. The following evidence quantifies these non-interchangeable performance differentials.

Crotonic Anhydride Differentiation Evidence


Mucoadhesive Retention: Crotonic Anhydride vs. Maleic and Succinic Anhydrides

In an ex vivo bovine conjunctiva retention assay, L-PEI modified with crotonic anhydride exhibited sustained mucoadhesion with fluorescence intensity decreasing minimally from 100% at t=0 to approximately 80% at 30 min. By contrast, maleylated and succinylated L-PEI showed rapid loss of adhesion, with fluorescence intensity dropping below 20% within 10 min [1]. The strong retention of crotonylated L-PEI at physiological pH 7.4 is attributed to covalent bonding with mucin thiol groups, a mechanism absent in the maleylated and succinylated derivatives which undergo electrostatic repulsion above their isoelectric points [1].

Mucoadhesion Biomaterials Polymer modification

Ester Bond Hydrolytic Stability: Crotonic vs. Methacrylic Anhydride

Wood flour modified with crotonic anhydride followed by styrene treatment showed that the ester bond formed between crotonic anhydride and wood hydroxyl groups was readily hydrolyzed upon heating with aqueous NaOH. In contrast, methacrylic anhydride modified and styrene-grafted samples exhibited ester bonds that remained resistant to hydrolysis under identical conditions [1]. This divergent hydrolytic stability directly impacts downstream processing and material durability.

Wood modification Surface activation Hydrolysis resistance

Graft Polymerization Efficiency: Crotonic vs. Methacrylic Anhydride

Solid-state NMR and FTIR analysis demonstrated that only methacrylic anhydride modification enabled grafting of styrene monomer to wood surfaces. For crotonic and propionic anhydride modifications, styrene remained in intimate contact but formed no covalent chemical bond [1]. This lack of grafting for crotonic anhydride is attributed to steric hindrance from the internal double bond geometry [2]. Consequently, lap joint bond strength testing revealed extremely strong bonds only for methacrylic anhydride modified veneers [1].

Graft polymerization Wood composites Surface chemistry

Polymer Molecular Weight: Crotonic vs. Methacrylic Anhydride

Gel permeation chromatography (GPC) analysis of L-PEI derivatives synthesized from the same PEOZ precursor (MW 24.8 kDa) revealed distinct molecular weight outcomes: methacrylated L-PEI exhibited MW 19.4 kDa, while crotonylated L-PEI exhibited MW 19.7 kDa [1]. Both values are consistent with the chemical transformations but differ measurably, indicating that anhydride selection influences final polymer size distribution.

Polymer characterization GPC Molecular weight

Commercial Purity: Crotonic Anhydride vs. Industrial Anhydrides

Commercial crotonic anhydride is available with isomer mixture purity ≥95.5% (GC area%) from major suppliers or ≥98.0% by titration . In comparison, industrial-grade acetic anhydride typically exceeds 99% purity, while maleic anhydride technical grade is often ≥99%. The lower purity specification for crotonic anhydride reflects the challenges of separating cis/trans isomers and the inherent reactivity of the α,β-unsaturated system during synthesis and storage. Users should anticipate potential isomeric variability and account for it in reaction stoichiometry.

Purity Quality control Procurement specification

Crotonic Anhydride Validated Applications


Mucoadhesive Biomaterials for Ocular and Nasal Delivery

Crotonic anhydride is the preferred anhydride for synthesizing mucoadhesive polymers intended for prolonged residence on mucosal surfaces. The ex vivo retention data demonstrate that crotonylated L-PEI maintains ~80% fluorescence intensity after 30 min of irrigation, whereas maleylated and succinylated derivatives lose >80% of adhesion within 10 min [1]. This differential performance makes crotonic anhydride essential for ocular, nasal, or gastrointestinal formulations where extended contact time with the mucosal epithelium is required.

Reversible Lignocellulosic Surface Modification

For wood treatment applications where the ester linkage must be labile—such as temporary hydrophobization, controlled release of active agents, or processes requiring subsequent hydrolytic cleavage—crotonic anhydride offers a clear advantage. The ester bond formed between crotonic anhydride and wood hydroxyls is readily hydrolyzed with aqueous NaOH, in contrast to the hydrolysis-resistant bond formed by methacrylic anhydride [2]. This labile characteristic enables reversible functionalization strategies not achievable with methacrylic anhydride.

α,β-Unsaturated Ester and Amide Synthesis

Crotonic anhydride serves as an efficient acylating agent for introducing crotonoyl (but-2-enoyl) functionality to alcohols and amines, generating esters and amides bearing a conjugated double bond. The presence of this unsaturation enables subsequent reactions such as Michael additions, polymerizations, or photochemical modifications that are not possible with saturated anhydrides like acetic or propionic anhydride . This dual functionality—anhydride reactivity combined with a polymerizable double bond—is a distinguishing feature for building complex molecular architectures.

pH-Independent Mucoadhesive Polymer Modification

Unlike maleylated and succinylated L-PEI, which exhibit polyampholyte behavior with isoelectric points at pH 2.81 and 3.41 respectively and precipitate near physiological pH, crotonylated L-PEI remains soluble across a broad pH range and does not display pH-dependent turbidity [1]. This solubility profile, combined with strong mucoadhesive properties, makes crotonic anhydride the superior choice for modifying polymers intended for use in physiological environments (pH ~7.4) where consistent solubility and adhesion are required.

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